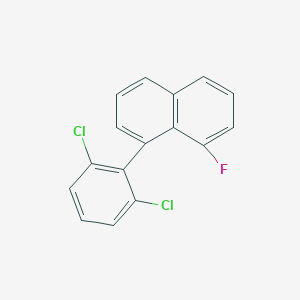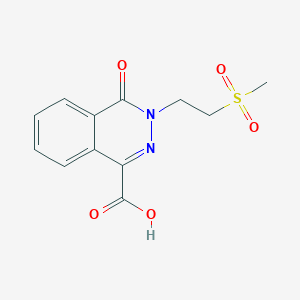![molecular formula C16H12N4O2 B11835765 4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 305805-20-3](/img/structure/B11835765.png)
4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one makes it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate, followed by cyclization with triethyl orthoformate and subsequent hydrolysis . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-Benzyl-7-oxo-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Reduction: Formation of 4-Benzyl-7-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolophthalazine: Known for its inhibitory activity against bromodomains.
Thiazolo[4,5-b]pyridine: Exhibits a range of medicinal properties, including anticancer and antimicrobial activities.
Uniqueness
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural features, such as the presence of a benzyl group and a hydroxyl group at specific positions. These features contribute to its distinct biological activities and make it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
305805-20-3 |
|---|---|
Formule moléculaire |
C16H12N4O2 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4-benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O2/c21-12-6-7-14-13(8-12)15(22)19(16-18-17-10-20(14)16)9-11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
Clé InChI |
MRBFFQKNEGVJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


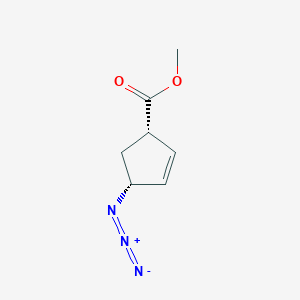

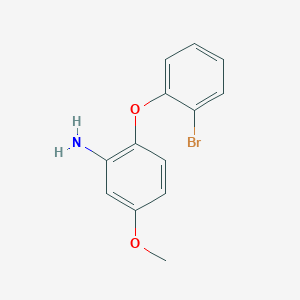
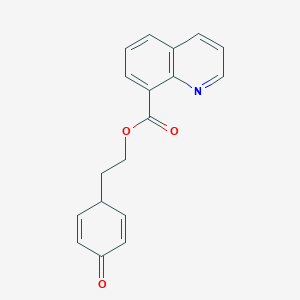

![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)





